molecular formula C8H8ClN3O B2667149 6-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 478077-86-0

6-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2667149
CAS No.: 478077-86-0
M. Wt: 197.62
InChI Key: IDIBGHAYQCWPEI-UHFFFAOYSA-N
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Description

6-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a chloro substituent at the 6th position and methyl groups at the 2nd and 5th positions. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dimethylpyrazole with 2,4-dichloro-6-methylpyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation might produce a corresponding ketone or aldehyde.

Scientific Research Applications

6-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol
  • 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Uniqueness

6-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol is unique due to the presence of the chloro substituent, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

6-chloro-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c1-4-3-6-10-5(2)7(9)8(13)12(6)11-4/h3,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJNHLCHSRDQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2N1)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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